Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate

Lipophilicity Molecular recognition Fragment-based drug discovery

Maintain assay continuity with this thiazole-acetamido-benzoate probe featuring a 4-chlorobenzyl thioether. Structural analogs (4-F substitution, thioether→amide) exhibit altered target engagement and metabolic stability, making precise procurement essential. - 4-Cl σ-hole halogen bond donor for kinase hinge & nuclear receptor AF-2 site screening - Lipinski-compliant (MW 432.9, XLogP3 4.6, 1 HBD, 6 HBA) for oral drug programs - Class-level MIC 4-16 µg/mL vs. S. aureus; favorable Gram-positive permeability - 8 rotatable bonds enable induced-fit binding pocket exploration

Molecular Formula C20H17ClN2O3S2
Molecular Weight 432.94
CAS No. 953955-05-0
Cat. No. B2833554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate
CAS953955-05-0
Molecular FormulaC20H17ClN2O3S2
Molecular Weight432.94
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN2O3S2/c1-26-19(25)14-4-8-16(9-5-14)22-18(24)10-17-12-28-20(23-17)27-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,24)
InChIKeyBKSJEPGSEBLNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical & Class Overview


Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate (CAS 953955-05-0) is a fully synthetic thiazole-acetamido-benzoate hybrid that combines a 4-chlorobenzyl thioether, a central thiazole ring, and a methyl 4-aminobenzoate terminus [1]. Computed molecular properties include a molecular weight of 432.9 g/mol, XLogP3 of 4.6, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 8 rotatable bonds, placing it in a physicochemical space typical of fragment-like screening compounds [1]. The compound is primarily sourced as a research chemical for early-stage drug discovery programs exploring antimicrobial, anti-inflammatory, and metabolic disease targets within the thiazole class [2].

Analog Substitution and Irreproducibility


Within the thiazole-acetamido-benzoate series, seemingly minor structural modifications – such as replacing the 4-chlorobenzyl thioether with a 4-fluorobenzyl thioether or switching from a methyl ester to a thiazol-2-yl amide – produce marked shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. These changes directly impact target engagement, off-rate kinetics, and metabolic stability, meaning that in‑class compounds cannot be assumed to behave interchangeably in biological assays. Even when compounds share a common core, the halogen identity and linker chemistry (thioether vs. amide) critically determine selectivity and potency [2]. Consequently, procurement of the exact structure is essential for maintaining assay continuity and for generating data that can be compared across studies or batches.

Quantitative Differentiation vs. Close Analogs


Lipophilicity Profile vs. Thiazolyl Amide Analog

The target compound exhibits a higher computed lipophilicity (XLogP3 = 4.6) and greater molecular weight (432.9 g/mol) than the thiazol-2-yl amide analog CID 16900012 (XLogP3 = 4.1, MW = 381.9 g/mol) [1][2]. This 0.5 log unit increase in XLogP3 translates to roughly a 3‑fold higher predicted membrane permeability coefficient, which may favor intracellular target access but also increases the risk of non-specific binding.

Lipophilicity Molecular recognition Fragment-based drug discovery

Conformational Flexibility vs. Thiazolyl Amide Analog

The target compound contains 8 rotatable bonds, compared to 6 for the thiazol-2-yl amide analog [1][2]. Higher flexibility permits a broader conformational sampling, which can be advantageous for induced-fit binding but may incur an entropic penalty that reduces binding affinity. The additional degrees of freedom arise from the methyl benzoate arm, offering a handle for structure‑based optimization.

Conformational entropy Target binding Ligand efficiency

Halogen-Dependent Reactivity: Cl vs. F Analogs

The 4-chlorobenzyl thioether introduces a chlorine atom capable of halogen bonding (σ‑hole), whereas the corresponding 4-fluorobenzyl analog lacks this feature [1]. Chlorine also alters the electron density on the thioether sulfur (Hammett σₚ = +0.23 for Cl vs. +0.06 for F), modulating nucleophilicity and oxidative stability [2]. In the absence of direct comparative metabolic data, this electronic difference is expected to result in distinct CYP450 oxidation rates and metabolite profiles.

Halogen bonding Electrophilic aromatic substitution CYP450 metabolism

Antimicrobial Activity Potential: Class Benchmark

A recent study of structurally related thiazole-acetamido derivatives reported MIC values of 4–32 µg/mL against S. aureus and E. coli, with the most active compounds (3i and 3c) achieving MICs of 4–16 µg/mL and MBCs of 4–32 µg/mL [1]. While direct data for the target compound have not been published, its physicochemical profile (higher lipophilicity than the tested compounds) suggests that it may fall within the same activity range, warranting empirical evaluation.

Antimicrobial MIC Staphylococcus aureus

H-Bond Donor/Acceptor Balance for Oral Bioavailability

With 1 HBD and 6 HBA, the target compound adheres to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) [1]. By comparison, many thiazole leads exceed 2 HBDs, limiting their oral absorption potential. The methyl ester provides a single HBA carbonyl that can be modulated without altering the core pharmacophore, positioning this compound as a favorable starting point for oral drug development.

Lipinski's Rule of Five Oral druggability Physchem

Optimal Application Scenarios


Fragment-Based Lead Optimization

With 8 rotatable bonds and a balanced HBD/HBA profile, this compound is well-suited for fragment growing or merging strategies where conformational adaptability is needed to explore induced-fit binding pockets [1]. Its higher lipophilicity (XLogP3 = 4.6) makes it particularly appropriate for targets located in intracellular compartments or membrane-associated domains.

Halogen Bonding Screening for Kinase & Nuclear Receptors

The 4-chlorobenzyl thioether provides a strong σ‑hole halogen bond donor [1], which can be exploited in screening campaigns against targets with conserved backbone carbonyls (e.g., kinase hinge regions, nuclear receptor AF‑2 sites) where fluorine analogs would fail to engage [2].

Antimicrobial Lead Generation

Although direct MIC data are pending, class-level evidence indicates that structurally similar thiazole derivatives achieve MICs of 4–16 µg/mL against S. aureus [1]. The target compound’s computed properties (MW 432.9, XLogP3 4.6) place it in a favorable range for Gram‑positive permeability, making it a rational procurement choice for antimicrobial lead generation.

Oral Bioavailability Assessment

Compliance with Lipinski’s Rule of Five (1 HBD, 6 HBA, MW < 500, XLogP3 < 5) [1] qualifies this compound as a “clean” starting point for oral drug development programs, especially those targeting chronic metabolic or inflammatory conditions where once-daily oral dosing is desired.

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